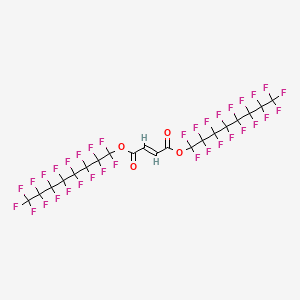
Bis(perfluorooctyl) maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(perfluorooctyl) maleate is a fluorinated compound with the molecular formula C20H2F34O4 and a molecular weight of 952.17 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its high fluorine content, which imparts unique chemical and physical properties.
Métodos De Preparación
The synthesis of Bis(perfluorooctyl) maleate typically involves the esterification of maleic acid with perfluorooctanol under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve high purity levels.
Análisis De Reacciones Químicas
Bis(perfluorooctyl) maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional groups. Common reagents for these reactions include sodium hydroxide and ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorooctanoic acid, while reduction may produce perfluorooctanol.
Aplicaciones Científicas De Investigación
Bis(perfluorooctyl) maleate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis(perfluorooctyl) maleate is primarily related to its ability to alter surface properties. The high fluorine content of the compound imparts hydrophobic and oleophobic characteristics, making it effective in reducing surface tension and altering wettability . This property is particularly useful in applications such as emulsion polymerization and the study of membrane proteins.
Comparación Con Compuestos Similares
Bis(perfluorooctyl) maleate can be compared with other fluorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Both compounds contain perfluorooctyl groups, but PFOA is a carboxylic acid, while this compound is an ester.
Perfluorooctane sulfonate (PFOS): Similar to PFOA, PFOS contains perfluorooctyl groups but is a sulfonate.
Perfluorooctanol: This compound is an alcohol with a perfluorooctyl group and is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its ester functional groups, which provide distinct reactivity and applications compared to other fluorinated compounds.
Propiedades
Número CAS |
934166-50-4 |
|---|---|
Fórmula molecular |
C20H2F34O4 |
Peso molecular |
952.2 g/mol |
Nombre IUPAC |
bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C20H2F34O4/c21-5(22,9(29,30)13(37,38)17(45,46)47)7(25,26)11(33,34)15(41,42)19(51,52)57-3(55)1-2-4(56)58-20(53,54)16(43,44)12(35,36)8(27,28)6(23,24)10(31,32)14(39,40)18(48,49)50/h1-2H/b2-1+ |
Clave InChI |
OGBKVDKHMNTXID-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethoxy)benzo[d][1,3]dioxole](/img/structure/B13711569.png)
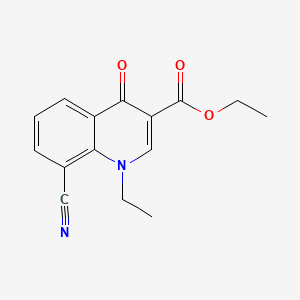

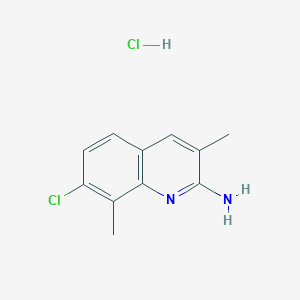

![Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B13711593.png)


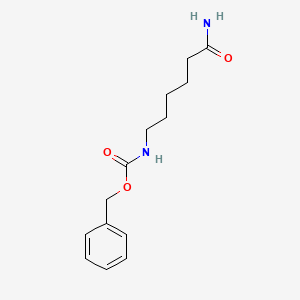


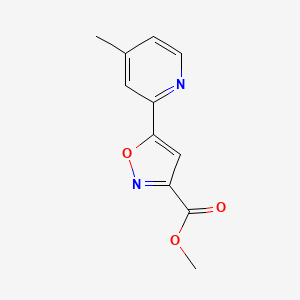

![sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate](/img/structure/B13711633.png)
